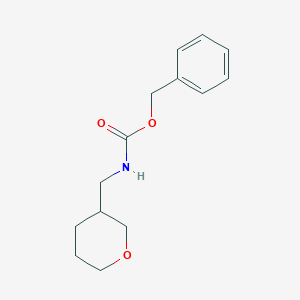

3-(N-CBZ-Aminomethyl)tetrahydropyran

Description

Properties

IUPAC Name |

benzyl N-(oxan-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(15-9-13-7-4-8-17-10-13)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHYIKIUPOKBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901149735 | |

| Record name | Carbamic acid, N-[(tetrahydro-2H-pyran-3-yl)methyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901149735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523571-12-1 | |

| Record name | Carbamic acid, N-[(tetrahydro-2H-pyran-3-yl)methyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(tetrahydro-2H-pyran-3-yl)methyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901149735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(N-CBZ-Aminomethyl)tetrahydropyran

Introduction: The Significance of the Tetrahydropyran Moiety in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive molecules. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a desirable component in the design of novel therapeutics. 3-(N-CBZ-Aminomethyl)tetrahydropyran serves as a crucial building block in this arena, providing a synthetically versatile handle for the introduction of the aminomethyltetrahydropyran motif. The carbobenzyloxy (CBZ) protecting group offers robust protection of the primary amine, which can be selectively removed under mild conditions, allowing for further elaboration of the molecule. This guide provides a comprehensive overview of the synthetic pathways to this compound, with a focus on practical, field-proven methodologies suitable for a research and drug development setting.

Strategic Approaches to the Synthesis of this compound

The synthesis of the target molecule can be logically dissected into two primary stages: the construction of the 3-(aminomethyl)tetrahydropyran core and the subsequent N-protection of the primary amine. Several distinct pathways have been developed for the synthesis of the core amine, each with its own set of advantages and disadvantages. This guide will focus on the most prevalent and efficient methods, providing a comparative analysis to aid in the selection of the optimal route for a given research objective.

Primary Synthetic Pathway: Reductive Amination of 3-Formyltetrahydropyran

A highly efficient and scalable route to 3-(aminomethyl)tetrahydropyran involves the reductive amination of 3-formyltetrahydropyran. This method is favored for its operational simplicity and the availability of the starting materials.[1]

Workflow for the Reductive Amination Pathway

Caption: Reductive Amination Pathway to the Target Compound.

This pathway commences with the cyclization of maleic glycol to 2,5-dihydrofuran, followed by hydroformylation to introduce the formyl group at the 3-position of the tetrahydropyran ring. The resulting 3-formyltetrahydropyran is then subjected to reductive amination using ammonia and a suitable reducing agent, such as hydrogen gas over a nickel catalyst, to yield the key intermediate, 3-(aminomethyl)tetrahydropyran.[1]

Alternative Synthetic Pathways

While the reductive amination route is highly effective, alternative strategies exist and may be preferable under specific circumstances. These include:

-

Reduction of 3-Cyanotetrahydropyran: This pathway involves the synthesis of 3-cyanotetrahydropyran, which is then reduced to the corresponding primary amine. The cyano group can be introduced via nucleophilic substitution on a suitable 3-substituted tetrahydropyran precursor.[2]

-

Reduction of a Nitromethyl Precursor: An alternative approach involves the introduction of a nitromethyl group at the 3-position of the tetrahydropyran ring, followed by reduction to the amine. This can be achieved through a Michael addition of nitromethane to a suitable α,β-unsaturated precursor, followed by cyclization and reduction.[3]

-

Mitsunobu Reaction: For a more direct conversion of an alcohol to an amine, the Mitsunobu reaction offers a powerful tool.[4][5] Starting from 3-(hydroxymethyl)tetrahydropyran, reaction with a nitrogen nucleophile, such as phthalimide, followed by deprotection, yields the desired amine. This method is particularly useful for controlling stereochemistry.[4][5]

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material | Key Intermediates | Advantages | Disadvantages |

| Reductive Amination | Maleic Glycol | 2,5-Dihydrofuran, 3-Formyltetrahydropyran | Scalable, high yield, operationally simple.[1] | Requires handling of CO and H2 gases under pressure. |

| Nitrile Reduction | Acrylonitrile / Halogenated Ethanol | 3-Cyanotetrahydropyran | Utilizes readily available starting materials.[2] | May involve the use of toxic cyanide reagents. |

| Nitromethyl Reduction | Maleic Acid Diester | 2-Nitromethyl-1,4-butanediol, 3-Nitromethyltetrahydrofuran | Mild reaction conditions, good yields.[3] | Can be a multi-step process. |

| Mitsunobu Reaction | 3-(Hydroxymethyl)tetrahydropyran | N-Substituted intermediate | Stereospecific, mild conditions.[4][5] | Stoichiometric amounts of phosphine and azodicarboxylate are required, which can complicate purification. |

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Aminomethyl)tetrahydropyran via Reductive Amination

This protocol is adapted from methodologies described in the patent literature.[1]

Step 1: Synthesis of 3-Formyltetrahydropyran from 2,5-Dihydrofuran

-

Reaction Setup: A high-pressure reactor is charged with 2,5-dihydrofuran, a rhodium-based catalyst (e.g., Rh(CO)2(acac)), and a suitable phosphine ligand in a solvent such as toluene.

-

Hydroformylation: The reactor is pressurized with a mixture of carbon monoxide and hydrogen gas (synthesis gas) and heated. The reaction progress is monitored by gas chromatography.

-

Work-up and Purification: Upon completion, the reactor is cooled, and the pressure is released. The reaction mixture is concentrated under reduced pressure, and the crude 3-formyltetrahydropyran is purified by distillation.

Step 2: Reductive Amination of 3-Formyltetrahydropyran

-

Reaction Setup: A high-pressure reactor is charged with 3-formyltetrahydropyran, a nickel-based catalyst (e.g., Raney Nickel), and a solvent such as methanol saturated with ammonia.

-

Reductive Amination: The reactor is pressurized with hydrogen gas and heated. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude 3-(aminomethyl)tetrahydropyran is purified by vacuum distillation. A typical yield for this step is reported to be around 93%.[1]

Protocol 2: N-CBZ Protection of 3-(Aminomethyl)tetrahydropyran

This protocol is based on established methods for the N-Cbz protection of primary amines.[6][7]

Mechanism of N-CBZ Protection

Caption: Mechanism of N-CBZ Protection of the Amine.

-

Reaction Setup: To a stirred solution of 3-(aminomethyl)tetrahydropyran (1.0 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran and water, is added a base, for example, sodium bicarbonate (2.0 equivalents). The mixture is cooled in an ice bath.

-

Addition of Benzyl Chloroformate: Benzyl chloroformate (Cbz-Cl, 1.1 equivalents) is added dropwise to the cooled solution, ensuring the temperature is maintained below 10 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a pure compound. Excellent yields are typically achieved with this method.[6]

Conclusion: A Versatile Building Block for Drug Discovery

The synthesis of this compound is a well-established process with multiple viable pathways. The reductive amination of 3-formyltetrahydropyran followed by N-Cbz protection stands out as a robust and scalable route, making this valuable building block readily accessible to researchers in the field of drug development. The methodologies outlined in this guide provide a solid foundation for the synthesis and further functionalization of this important tetrahydropyran derivative, paving the way for the discovery of novel therapeutic agents.

References

-

Reddy, B. V. S., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(5), 565-571. Available at: [Link]

-

Reddy, B. V. S., et al. (2012). Full article: Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online. Available at: [Link]

-

Huang, J., et al. (2007). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform, 38(25). Available at: [Link]

-

Scribd (n.d.). Application Note - N-CBZ Protection. Scribd. Available at: [Link]

-

Organic Chemistry Portal (2019). Mitsunobu Reaction. organic-chemistry.org. Available at: [Link]

-

Hughes, D. L. (2002). Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. The Journal of Organic Chemistry, 67(21), 7113-7116. Available at: [Link]

-

Patsnap (n.d.). Synthesis method for 3-aminomethyl tetrahydrofuran. Eureka. Available at: [Link]

-

Kacprzak, K., & Gawronski, J. (2001). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 101(12), 3747-3782. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Tetrahydropyran synthesis. organic-chemistry.org. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Mitsunobu Reaction. organic-chemistry.org. Available at: [Link]

-

Farooq, U., et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(22), 5434. Available at: [Link]

-

Wang, L., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5151-5161. Available at: [Link]

-

The Organic Chemistry Tutor (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Available at: [Link]

-

Nguyen, T. V., et al. (2020). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. ChemRxiv. Available at: [Link]

- Google Patents (n.d.). Preparation method of 3-aminomethyl tetrahydrofuran. CN110407776B.

- Google Patents (n.d.). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. CN109851594B.

- Google Patents (n.d.). Preparation method for 3-aminomethyltetrahydrofuran. CN106366056A.

- Google Patents (n.d.). The synthetic method of 3-aminomethyltetrahydrofuran. CN107417648B.

Sources

- 1. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

- 2. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]

- 3. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of N-Cbz-Protected 3-(Aminomethyl)tetrahydropyran in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the tetrahydropyran (THP) ring stands out as a critical structural motif. Often employed as a bioisosteric replacement for cyclohexane, the THP scaffold offers a distinct advantage: the ring oxygen can act as a hydrogen bond acceptor, potentially forging new, beneficial interactions with biological targets. This feature, combined with the THP's rigidified ether structure and its tendency to lower the lipophilicity of a molecule, allows medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Consequently, aminomethyl-substituted tetrahydropyrans are highly valued as versatile building blocks in the synthesis of novel therapeutics, from anti-cancer agents to treatments for metabolic diseases.[1]

This guide provides an in-depth technical overview of 3-(Aminomethyl)tetrahydropyran, focusing on its N-carboxybenzyl (Cbz) protected form—a crucial intermediate for multi-step organic synthesis. We will explore the rationale behind its use, its synthesis, and the strategic application of the Cbz protecting group.

PART 1: Core Compound Profile: (Tetrahydro-2H-pyran-3-yl)methanamine

The core of our topic is the primary amine, (Tetrahydro-2H-pyran-3-yl)methanamine. While data for the 3-substituted isomer is less prevalent than its 4-substituted counterpart, its identity is established through its hydrochloride salt.

| Property | Value | Source |

| Chemical Name | (Tetrahydro-2H-pyran-3-yl)methanamine | - |

| CAS Number | 1159599-89-9 (Hydrochloride Salt) | [1] |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 g/mol | [2] |

| Appearance | Expected to be a liquid at room temperature | [3] |

| Boiling Point | Est. 170-185 °C (Atm. pressure) | Analog Data[2] |

| Density | Est. ~1.0 g/mL | Analog Data |

Note: Some physical properties are estimated based on the well-documented isomer, (Tetrahydro-2H-pyran-4-yl)methanamine, due to limited public data on the 3-isomer.

PART 2: The Synthetic Pathway

The synthesis of 3-(aminomethyl)tetrahydropyran is not as commonly documented as its furan analog or the 4-substituted pyran. However, a robust synthetic strategy can be designed based on established organocatalytic methods and cyclization reactions. A plausible and efficient route starts from the cyclization of a functionalized diol, followed by conversion of a hydroxyl or carboxyl group to the aminomethyl moiety.

The following diagram illustrates a conceptual workflow for obtaining the parent amine, a critical precursor.

Caption: Conceptual synthesis workflow for 3-(Aminomethyl)tetrahydropyran.

PART 3: The Role of N-Cbz Protection

In complex, multi-step syntheses, the nucleophilic nature of a primary amine can interfere with subsequent reactions. Protecting the amine is therefore essential. The benzyloxycarbonyl (Cbz or Z) group is a classic and highly reliable choice for this purpose.

Why Choose the Cbz Group?

-

Robust Stability: The Cbz group is stable to a wide range of non-reductive conditions, including many acidic, basic, and oxidative reagents. This allows for broad chemical transformations on other parts of the molecule without affecting the protected amine.

-

Facile Removal: Deprotection is typically achieved through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This process is clean and efficient, yielding the free amine, toluene, and carbon dioxide—byproducts that are easily removed.

-

Orthogonality: The Cbz group is orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile. This orthogonality is critical in complex syntheses, allowing for the selective deprotection of different functional groups at various stages.

Experimental Protocol: N-Cbz Protection of (Tetrahydro-2H-pyran-3-yl)methanamine

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) and completion is verified by the absence of the starting amine.

Materials:

-

(Tetrahydro-2H-pyran-3-yl)methanamine (1.0 eq)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Step-by-Step Methodology:

-

Dissolution: Dissolve (Tetrahydro-2H-pyran-3-yl)methanamine (1.0 eq) in a 2:1 mixture of DCM and water in a round-bottom flask. Add sodium bicarbonate (2.5 eq) to the biphasic mixture.

-

Cooling: Place the flask in an ice bath and stir vigorously for 10-15 minutes until the temperature equilibrates to 0 °C. Causality: This exothermic reaction is cooled to prevent potential side reactions and decomposition of the chloroformate reagent.

-

Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the rapidly stirring mixture over 20-30 minutes, ensuring the temperature remains below 5 °C. Causality: Slow addition maintains temperature control and ensures efficient reaction with the amine in the presence of the base.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting amine spot is no longer visible.

-

Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Workup - Extraction & Washing: Extract the aqueous layer twice with fresh DCM. Combine all organic layers and wash sequentially with 1M HCl, water, and finally brine. Causality: The acid wash removes any unreacted amine and excess bicarbonate, while the brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, benzyl N-((tetrahydro-2H-pyran-3-yl)methyl)carbamate, can be purified by column chromatography on silica gel if necessary.

The following diagram visualizes this protection workflow.

Caption: Experimental workflow for N-Cbz protection.

Conclusion: A Key Intermediate for Advanced Synthesis

The N-Cbz protected form of 3-(aminomethyl)tetrahydropyran is a strategically vital intermediate for drug development. The THP scaffold provides favorable physicochemical properties, while the Cbz group offers robust, reliable protection of the primary amine. This allows for the sequential and controlled construction of complex molecules, enabling researchers to build novel pharmaceutical candidates with precision. Understanding the synthesis of the parent amine and the application of this protection strategy is fundamental for scientists working at the forefront of medicinal chemistry.

References

-

PubChem. 4-Aminomethyltetrahydropyran. Available at: [Link]

-

MOLBASE. benzyl {2-[acryloyl(tetrahydro-2H-pyran-4-yl)amino]ethyl}[2-(4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl)ethyl]carbamate. Available at: [Link]

- Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

-

PubChem. (Tetrahydrofuran-3-yl)methanamine. Available at: [Link]

-

AA Blocks. benzyl N-[(oxan-4-yl)methyl]carbamate. Available at: [Link]

-

DergiPark. One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Available at: [Link]

-

PubChem. benzyl N-(2-hydroxyethyl)carbamate. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

-

MDPI. Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Available at: [Link]

Sources

Structure Elucidation of N-CBZ Protected Aminomethyl Tetrahydropyrans: A Multi-Technique Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmaceutically active compounds.[1][2] Functionalization of this core, particularly with aminomethyl side chains, provides key building blocks for drug discovery.[1] The synthesis of these molecules often involves the use of protecting groups, with the Carboxybenzyl (CBZ or Z) group being a common choice for amines due to its stability and orthogonal removal conditions.[3][4] The unambiguous determination of the three-dimensional structure, including connectivity and absolute stereochemistry, is a critical step in the development process. This guide provides a comprehensive, field-proven framework for the structural elucidation of N-CBZ protected aminomethyl tetrahydropyrans, moving beyond a simple listing of techniques to explain the causal logic behind an integrated analytical workflow. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to build a self-validating system for structural confirmation.

The Foundational Analysis: Mass Spectrometry

The first step in any structure elucidation workflow is to determine the molecular formula. Mass spectrometry provides a precise molecular weight, which is the most critical initial piece of data.

1.1. The "Why": Experimental Choices

For polar, non-volatile molecules like N-CBZ protected amino compounds, soft ionization techniques are required to prevent premature fragmentation and observe the molecular ion. Electrospray Ionization (ESI) is the method of choice. It is highly sensitive and imparts minimal excess energy to the analyte, allowing for the clear identification of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap analyzers, is essential as it provides a mass measurement with enough accuracy (typically <5 ppm) to generate a unique and reliable molecular formula.

1.2. Expected Fragmentation Patterns

While the goal of the initial analysis is to observe the molecular ion, the fragmentation pattern, whether from in-source fragmentation or tandem MS (MS/MS) experiments, provides valuable structural clues.[5] For this class of compounds, fragmentation is predictable and serves as a powerful validation tool.

-

α-Cleavage: The most common fragmentation pathway for amines involves cleavage at the C-C bond alpha to the nitrogen atom.[6]

-

Carbamate Cleavage: The N-CBZ group itself provides characteristic fragmentation signatures.

-

Ring Cleavage: The tetrahydropyran ring can undergo various ring-opening fragmentations.

Table 1: Common Mass Spectrometry Fragments for N-CBZ Aminomethyl Tetrahydropyrans

| Fragment Description | Typical Fragmentation Pathway | Significance |

| Loss of Benzyl Group | Cleavage of the O-CH₂Ph bond | Confirms the presence of the benzyl moiety of the CBZ group. |

| Loss of Toluene | Hydrogenolysis-type cleavage | A common rearrangement for benzylic systems. |

| Formation of Tropylium Ion | Rearrangement of the benzyl cation | A very stable carbocation (m/z 91), characteristic of benzyl groups. |

| α-Cleavage at Amine | Cleavage of the bond between the THP ring and the aminomethyl carbon | Helps confirm the connectivity of the side chain to the ring.[6][7] |

| Decarboxylation | Loss of CO₂ from the carbamate | Indicates the presence of the carbamate functional group. |

1.3. Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 0.1 - 1 mg/mL. A trace amount of formic acid or ammonium acetate can be added to promote ionization.

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode. Perform an initial full scan to identify the [M+H]⁺ and/or [M+Na]⁺ ions.

-

Formula Determination: Use the instrument's software to calculate the exact mass of the observed molecular ion and generate a list of possible elemental compositions within a 5 ppm mass tolerance. The correct formula should align with the expected synthetic outcome.

-

Tandem MS (Optional): If further confirmation is needed, perform a product ion scan on the isolated molecular ion to observe the characteristic fragments listed in Table 1.

The Core of Connectivity & Configuration: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed covalent structure and relative stereochemistry of organic molecules in solution.[8][9] A combination of 1D and 2D NMR experiments is essential for a complete assignment.

2.1. The "Why": A Multi-Dimensional Approach

-

¹H NMR: Reveals the chemical environment and multiplicity of all protons.

-

¹³C NMR & DEPT-135: Identifies all unique carbon atoms and classifies them as CH, CH₂, or CH₃.

-

COSY: Maps all ¹H-¹H spin-spin couplings, revealing proton connectivity.

-

HSQC: Correlates each proton directly to the carbon it is attached to (¹JCH).

-

HMBC: Shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH), which is critical for connecting structural fragments across quaternary carbons and heteroatoms.[10][11][12]

Workflow for NMR-Based Structure Assembly

The following diagram illustrates how different NMR experiments are synergistically used to build the final molecular structure from its constituent parts.

Caption: Integrated NMR workflow for structural assembly.

2.2. Spectral Signatures and Interpretation

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Molecular Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Insights & Considerations |

| THP Ring Protons (C2-C6) | 3.0 - 4.2 (protons α to oxygen)1.2 - 2.0 (other ring protons) | 65 - 80 (carbons α to oxygen)20 - 40 (other ring carbons) | Axial vs. equatorial protons have distinct shifts and coupling constants. Large ³JHH values (~8-12 Hz) often indicate an axial-axial relationship.[13][14] |

| Aminomethyl (-CH₂-N) | 3.0 - 3.5 | 40 - 50 | Shift can be concentration and solvent dependent. |

| CBZ Benzylic (-O-CH₂-Ph) | ~5.1 (singlet) | 65 - 70 | Characteristic singlet integrating to 2H.[15] |

| CBZ Aromatic (-C₆H₅) | 7.2 - 7.4 | 127 - 137 | Aromatic region, typically integrating to 5H. |

| CBZ Carbamate (C=O) | N/A | 155 - 157 | Quaternary carbon, only visible in ¹³C and HMBC spectra. |

2.3. Key HMBC Correlations for Final Assembly

The HMBC experiment is the linchpin that connects the independently identified spin systems.[16] The following correlations are critical:

-

Ring to Side Chain: A 2-bond correlation (²JCH) from the aminomethyl protons (-CH ₂-N) to the THP carbon they are attached to. A 3-bond correlation (³JCH) from the same protons to the adjacent carbons in the THP ring.

-

Side Chain to CBZ Group: A 2-bond correlation (²JCH) from the aminomethyl protons (-CH₂-NH ) to the carbamate carbonyl carbon. A 3-bond correlation (³JCH) from the benzylic protons (O-CH ₂-Ph) to the carbamate carbonyl carbon.

2.4. Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Acquire a DEPT-135 spectrum to differentiate carbon types.

-

-

2D Spectra Acquisition:

-

COSY: Acquire a gradient-enhanced (gCOSY) spectrum.

-

HSQC: Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum. This is far more sensitive than older HMQC experiments.[16]

-

HMBC: Acquire a gradient-enhanced HMBC spectrum. It is often beneficial to run two HMBC experiments optimized for different long-range coupling constants (e.g., 8 Hz and 4 Hz) to capture a wider range of correlations.[16][17]

-

-

Data Analysis:

-

Assign the proton spin systems (THP ring, aminomethyl, CBZ) using the COSY spectrum.

-

Assign the protonated carbons using the HSQC spectrum.

-

Use the key HMBC correlations described in section 2.3 to connect the fragments and assign all quaternary carbons.

-

The Definitive Answer: X-ray Crystallography

While NMR provides an excellent model of the molecular structure, X-ray crystallography offers the ultimate, unambiguous proof of both connectivity and, crucially, the absolute stereochemistry of a chiral molecule.[18][19][20]

3.1. The "Why": Beyond Connectivity

For drug development, knowing the exact three-dimensional arrangement of atoms is non-negotiable. Enantiomers can have drastically different biological activities. While advanced NMR techniques (like NOESY or ROESY) can provide information on relative stereochemistry, X-ray crystallography can determine the absolute configuration (i.e., assigning R or S to each stereocenter) without ambiguity, provided a good quality crystal is obtained.[19]

Workflow for Single-Crystal X-ray Crystallography

The process from a purified compound to a final, refined crystal structure is a multi-step workflow requiring specialized instrumentation and expertise.

Caption: The workflow of single-crystal X-ray crystallography.

3.2. Experimental Protocol: An Overview

-

Crystallization: This is often the rate-limiting step.[19] It involves slowly precipitating the molecule from a supersaturated solution. Common methods include slow evaporation, vapor diffusion (hanging or sitting drop), and solvent layering. A wide range of solvents and conditions must be screened.

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with no visible defects) is selected under a microscope and mounted on a goniometer head, usually under a stream of cold nitrogen gas to prevent crystal degradation.

-

Data Collection: The crystal is placed in an X-ray beam (often from a copper or molybdenum source) and rotated. The diffracted X-rays are recorded by a detector.[21]

-

Structure Solution and Refinement: Specialized software is used to process the diffraction data. The "phase problem" is solved to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to yield the final structure, including precise bond lengths, angles, and the absolute configuration.[22]

Integrated Strategy and Conclusion

A robust structure elucidation is not a linear path but an integrated system of cross-validation. The molecular formula from HRMS provides the framework. The detailed connectivity and relative stereochemistry from a full suite of NMR experiments provide the constitutional isomer and diastereomer. Finally, X-ray crystallography provides the unambiguous absolute configuration, confirming the enantiomer and completing the puzzle.

This multi-technique approach ensures the highest level of scientific integrity. Each piece of data must be consistent with the others, creating a self-validating dossier for the N-CBZ protected aminomethyl tetrahydropyran . For any professional in drug development, relying on a single technique is insufficient; it is the synergy of MS, NMR, and crystallography that provides the authoritative and trustworthy structural assignment required for advancing a candidate molecule.

References

-

The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 19, 2026, from [Link]

-

Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. (2019). JETIR. Retrieved January 19, 2026, from [Link]

-

X‐Ray Crystallography for Stereochemical Elucidation. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Tetrahydrofuran (THF) was distilled from sodium/benzophenone under argon atmosphere. 1H- and 13C-NMR spectra were recorded with. (n.d.). Journal of Insect Science. Retrieved January 19, 2026, from [Link]

-

HMBC. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Long-range heteronuclear correlation. (n.d.). Queen Mary University of London. Retrieved January 19, 2026, from [Link]

-

X-Ray Crystallography of Chemical Compounds. (2010). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Measuring methods available and examples of their applications 2D HMBC. (n.d.). CEITEC. Retrieved January 19, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. (n.d.). Longdom Publishing. Retrieved January 19, 2026, from [Link]

-

Structure Determination by X-ray Crystallography. (n.d.). The World of Materials. Retrieved January 19, 2026, from [Link]

-

HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved January 19, 2026, from [Link]

-

Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. (2010). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (2018). SciSpace. Retrieved January 19, 2026, from [Link]

-

1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Highlights of Spectroscopic Analysis – A Review. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

-

HMBC spectrum | Heteronuclear Multiple Bond Correlation. (2022). YouTube. Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved January 19, 2026, from [Link]

-

Amine Fragmentation. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

The COSY (A) and HSQC (B) NMR spectra of preparation LF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Structurally and stereochemically diverse tetrahydropyran synthesis through oxidative C-H bond activation. (2010). PubMed. Retrieved January 19, 2026, from [Link]

-

There is a Problem with the Assignment of Stereochemical Descriptors in Select Examples in ChemDraw. (2022). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. (2011). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. (2024). Research Invention Journals. Retrieved January 19, 2026, from [Link]

Sources

- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. researchgate.net [researchgate.net]

- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nmr.ceitec.cz [nmr.ceitec.cz]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Tetrahydropyran(142-68-7) 1H NMR spectrum [chemicalbook.com]

- 15. Cbz-Protected Amino Groups [organic-chemistry.org]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

- 18. researchgate.net [researchgate.net]

- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 22. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]

Navigating the Acquisition of 3-(N-CBZ-Aminomethyl)tetrahydropyran: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and strategic importance of 3-(N-CBZ-Aminomethyl)tetrahydropyran, herein referred to by its more precise IUPAC-based name, benzyl ((tetrahydropyran-3-yl)methyl)carbamate. This document is intended for researchers, scientists, and drug development professionals who are considering this molecule as a building block in their synthetic and medicinal chemistry programs. We will delve into the current commercial landscape, present a validated synthetic pathway from a readily available precursor, and discuss the scientific rationale for its application in modern drug discovery, underpinned by its key structural motifs: the tetrahydropyran ring and the carboxybenzyl (Cbz) protecting group.

Commercial Landscape: A Custom Synthesis Proposition

An extensive survey of major chemical supplier catalogs reveals that benzyl ((tetrahydropyran-3-yl)methyl)carbamate is not offered as a stock chemical. Its absence from off-the-shelf inventories suggests that it is a niche compound, most likely required for specialized research and development projects.

Consequently, researchers seeking to acquire this molecule will need to engage with a company that provides custom chemical synthesis services. These organizations possess the infrastructure and expertise to produce non-catalog compounds on demand, typically on scales ranging from milligrams to kilograms.

Table 1: Representative Custom Synthesis Providers

| Company Name | Specialization Highlights | Website |

| Aurum Pharmatech Inc. | Complex intermediates, scaffolds, and building blocks.[1] | |

| Sarchem Labs | Asymmetric synthesis, heterocyclic synthesis, and biocatalysis.[2] | |

| BOC Sciences | Heterocyclic compounds, carbohydrates, and steroids.[] | |

| Frontier Specialty Chemicals | Complex organic molecules, including heterocyclic compounds and boronic acids.[4] | [Link] |

| Tocris Bioscience | High-purity organic compounds, including nucleosides and heterocycles. |

When requesting a quote for custom synthesis, it is imperative to provide the precise chemical structure, desired quantity, and required purity level to ensure an accurate and timely response.

Strategic Importance in Medicinal Chemistry

The utility of benzyl ((tetrahydropyran-3-yl)methyl)carbamate as a building block in drug discovery stems from the advantageous properties of its constituent parts: the tetrahydropyran (THP) ring and the Cbz-protected amine.

The Tetrahydropyran (THP) Moiety: A Privileged Scaffold

The tetrahydropyran ring is a highly valued scaffold in medicinal chemistry. It is often employed as a bioisostere for a cyclohexane ring, offering several key advantages.[5] The inclusion of an oxygen atom within the six-membered ring reduces lipophilicity compared to its carbocyclic counterpart, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of a drug candidate.[5]

Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets such as enzymes or receptors.[5] The constrained conformation of the THP ring, relative to a more flexible linear ether, can also be beneficial for binding affinity by reducing the entropic penalty upon binding. The THP motif is a component of numerous biologically active compounds, including anticancer and antiviral agents.[6][7][8]

The Carboxybenzyl (Cbz) Group: A Robust Protecting Group

The carboxybenzyl (Cbz or Z) group is a classic and widely used protecting group for primary and secondary amines.[9][10] Its popularity is due to its stability under a broad range of reaction conditions, including basic and mildly acidic environments, which allows for extensive chemical modifications at other positions of the molecule.[9]

The Cbz group is readily introduced by treating an amine with benzyl chloroformate (Cbz-Cl) and is typically removed under mild conditions via catalytic hydrogenolysis.[11][12] This orthogonality to many other protecting groups makes it an invaluable tool in multi-step organic synthesis, particularly in peptide chemistry and the synthesis of complex pharmaceutical intermediates.[11]

Physicochemical Properties

While experimental data for benzyl ((tetrahydropyran-3-yl)methyl)carbamate is not publicly available, its properties can be reliably estimated based on its structure and data from analogous compounds like benzyl carbamate.

Table 2: Physicochemical Properties of Benzyl ((tetrahydropyran-3-yl)methyl)carbamate

| Property | Value (Estimated) | Source/Justification |

| Molecular Formula | C₁₄H₁₉NO₃ | Calculated |

| Molecular Weight | 249.31 g/mol | Calculated |

| Appearance | White to off-white solid | Analogy to benzyl carbamate.[10][13] |

| Melting Point | > 80 °C | Higher than benzyl carbamate (86-89 °C) due to increased molecular weight and potential for different crystal packing.[13][14] |

| Solubility | Soluble in organic solvents (e.g., methanol, chloroform, ethyl acetate); sparingly soluble in water. | General solubility of carbamates and the presence of both polar and non-polar moieties.[10] |

| logP | ~2.5 | Estimated based on structural fragments. |

Recommended Synthetic Pathway

The most direct and economically viable route to synthesize benzyl ((tetrahydropyran-3-yl)methyl)carbamate is through the N-protection of the commercially available starting material, 3-(aminomethyl)tetrahydropyran.

Starting Material Availability

3-(Aminomethyl)tetrahydropyran is available from several chemical suppliers, ensuring a reliable source for the initial step of the synthesis.

-

Apollo Scientific: CAS No. 165253-31-6[15]

-

CP Lab Safety: CAS No. 165253-31-6[16]

-

Tokyo Chemical Industry (TCI): CAS No. 165253-31-6[17]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol: N-Cbz Protection

This protocol is adapted from standard procedures for the Cbz protection of primary amines.[9][11][18]

Materials:

-

3-(Aminomethyl)tetrahydropyran (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-(aminomethyl)tetrahydropyran (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.

-

Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, add ethyl acetate to the mixture and transfer it to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure benzyl ((tetrahydropyran-3-yl)methyl)carbamate.

Caption: Step-by-step experimental protocol flow diagram.

Conclusion

While not a stock chemical, this compound, or benzyl ((tetrahydropyran-3-yl)methyl)carbamate, is readily accessible to the research community through custom synthesis. Its value as a synthetic building block is significant, combining the favorable pharmacokinetic properties of the tetrahydropyran scaffold with the robust and versatile Cbz-protected amine. The straightforward and high-yielding synthesis from the commercially available 3-(aminomethyl)tetrahydropyran makes it an attractive intermediate for the development of novel therapeutics. This guide provides the necessary information for researchers to strategically source and utilize this compound in their drug discovery endeavors.

References

-

Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024). Stanford Chemicals. [Link]

-

Custom synthesis. Frontier Specialty Chemicals. [Link]

-

Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online. [Link]

-

Benzyl carbamate. ChemBK. [Link]

-

Benzyl carbamate. Grokipedia. [Link]

-

The Importance of Tetrahydropyran (CAS 142-68-7) as a Chemical Intermediate. Medium. [Link]

-

Benzyl carbamate. Wikipedia. [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Benzyl carbamate. PubChem. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC - NIH. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central. [Link]

-

Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Patsnap Eureka. [Link]

- The synthetic method of 3-aminomethyltetrahydrofuran.

- Preparation method for 3-aminomethyltetrahydrofuran.

-

Synthesis method for 3-aminomethyl tetrahydrofuran. Eureka | Patsnap. [Link]

-

3-(Aminomethyl)tetrahydrofuran, min 95%, 100 grams. CP Lab Safety. [Link]

Sources

- 1. aurumpharmatech.com [aurumpharmatech.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 4. Custom synthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. tandfonline.com [tandfonline.com]

- 10. grokipedia.com [grokipedia.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 14. chembk.com [chembk.com]

- 15. 165253-31-6 Cas No. | 3-(Aminomethyl)tetrahydrofuran | Apollo [store.apolloscientific.co.uk]

- 16. calpaclab.com [calpaclab.com]

- 17. 3-(Aminomethyl)tetrahydrofuran | 165253-31-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Enduring Sentinel: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Amine Synthesis

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of protective chemistries, the Carboxybenzyl (Cbz or Z) group stands as a foundational and versatile tool for the temporary masking of amines. Introduced in 1932 by Max Bergmann and Leonidas Zervas, its development was a watershed moment, particularly for the field of peptide synthesis.[1][2] This guide provides an in-depth exploration of the Cbz protecting group, from its fundamental principles and practical applications to detailed experimental protocols and its strategic position within the broader landscape of amine protection.

The Rationale for Amine Protection and the Niche of the Cbz Group

Amines are nucleophilic and basic, properties that make them highly reactive centers in organic synthesis. This reactivity, while often desired, can be a significant impediment when selective transformations are required elsewhere in a molecule. Protecting groups serve as temporary shields, converting the reactive amine into a less nucleophilic functional group, thereby preventing unwanted side reactions.[3] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functionalities within the molecule.[3]

The Cbz group, a benzyloxycarbonyl moiety, excels in these respects. It transforms a primary or secondary amine into a carbamate, which is significantly less nucleophilic and basic.[1] The key attributes of the Cbz group include its robust stability in both basic and mildly acidic environments, allowing for a broad synthetic window for subsequent reactions.[2] Furthermore, its unique removal by catalytic hydrogenolysis provides a mild and often orthogonal deprotection strategy relative to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[2][4] This orthogonality is a cornerstone of modern multi-step synthesis, enabling the selective unmasking of different functional groups.[2]

Introduction of the Cbz Group: The Chemistry of Protection

The most prevalent method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[5][6] This is often carried out using Schotten-Baumann reaction conditions, which typically involve a two-phase solvent system of water and an organic solvent.[7][8] The base, dissolved in the aqueous phase, neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the Cbz-protected amine.[8][9]

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and deprotonation by the base yields the stable carbamate.[7]

Diagram 1: Cbz Protection of an Amine

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. Benzyl Chloroformate [commonorganicchemistry.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

Harnessing the Heterocycle: The Strategic Significance of the Tetrahydropyran Moiety in Bioactive Molecules

Abstract: The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, is a cornerstone scaffold in modern medicinal chemistry and a recurring motif in a multitude of biologically active natural products.[1][2][3] Far from being a mere structural placeholder, the THP moiety exerts profound influence over a molecule's conformational rigidity, physicochemical properties, and pharmacokinetic profile. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will elucidate the multifaceted roles of the tetrahydropyran ring. We will explore its fundamental structural characteristics, its impact on ADME properties as a bioisosteric replacement for carbocyclic rings, its prevalence in nature's pharmacopeia, and the synthetic strategies employed for its incorporation. Through detailed analysis and case studies, this guide will demonstrate why the strategic inclusion of the THP moiety is a powerful and frequently leveraged tactic in the design of innovative therapeutics.

Introduction: The Understated Significance of a Privileged Scaffold

In the vast lexicon of chemical structures employed in drug discovery, certain motifs appear with remarkable frequency, earning the designation of "privileged scaffolds." These frameworks possess the inherent ability to interact with multiple, diverse biological targets, providing a robust starting point for library synthesis and lead optimization. The tetrahydropyran ring is a quintessential example of such a scaffold.[4] While its carbocyclic cousin, cyclohexane, is ubiquitous, the simple substitution of a methylene group with an oxygen atom imbues the THP ring with a unique and advantageous set of properties that are astutely exploited by medicinal chemists.

What is Tetrahydropyran?

Tetrahydropyran (CAS 142-68-7), also known as oxane, is a saturated heterocyclic compound with the chemical formula C₅H₁₀O.[5][6] It is a colorless, flammable liquid at room temperature, and is soluble in water as well as other organic solvents.[7][8] The presence of the oxygen atom within the saturated six-membered ring is the defining feature that dictates its chemical behavior and its utility in drug design.[9]

| Property | Value | Reference |

| Molecular Weight | 86.13 g/mol | [8] |

| Boiling Point | 88 °C | [8] |

| Melting Point | -45 °C | [8] |

| Density | 0.881 g/mL at 25 °C | [10] |

| Water Solubility | >80.2 g/L at 25 °C | [5][7] |

| logP | 0.95 | [8] |

The THP Moiety in the Landscape of Bioactive Molecules

The THP moiety is a structural feature in a wide array of biologically active compounds, from potent marine toxins and anticancer agents to therapeutics for mood disorders.[2][3] Its prevalence stems from its ability to confer favorable pharmacological properties. In drug discovery, the THP ring is often introduced to modulate lipophilicity, improve metabolic stability, and introduce a key interaction point with biological targets.[11] This strategic deployment has been instrumental in the development of numerous clinical candidates and approved drugs.[11]

The Structural and Conformational Landscape of the Tetrahydropyran Ring

The three-dimensional arrangement of a molecule is paramount to its biological function. The THP ring's defined conformational preferences are a key reason for its utility in designing molecules with specific spatial orientations for optimal target engagement.

The Chair Conformation and its Implications for Bioactivity

Similar to cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize angle and torsional strain.[12][13][14] This is the lowest energy conformation.[14] Theoretical calculations have shown that other conformations, such as the twist-boat and boat, are significantly higher in energy.[14] The well-defined chair conformation allows for predictable positioning of substituents in either axial or equatorial positions, which is a critical factor in rational drug design as it dictates how the molecule presents its pharmacophoric elements to a receptor or enzyme active site.[13]

Caption: Chair conformation of THP with axial (ax) and equatorial (eq) positions.

Conformational Rigidity and Reduced Entropy

The THP ring can be considered a conformationally restrained ether.[11] This rigidity, compared to a more flexible linear ether, results in a lower entropic penalty upon binding to a biological target. By pre-organizing the molecule into a conformation that is favorable for binding, the loss of conformational entropy is minimized, which can contribute to a more favorable free energy of binding and, consequently, higher potency.

Stereochemical Considerations of Substituted THP Rings

The introduction of substituents on the THP ring creates stereocenters, and the relative stereochemistry (cis/trans) significantly impacts the molecule's shape and biological activity. For instance, in 2,6-disubstituted THPs, the cis and trans isomers will have different thermodynamic stabilities and will present their substituents in different spatial vectors, leading to potentially vast differences in biological activity. The stereocontrolled synthesis of specific THP diastereomers is therefore a major focus in synthetic organic chemistry.[1]

Impact on Physicochemical Properties and Pharmacokinetics (ADME)

One of the primary reasons for incorporating a THP moiety is to fine-tune a molecule's drug-like properties. The strategic replacement of a carbocycle, such as a cyclohexane ring, with a THP ring—a "cyclohexyl-to-THP switch"—is a common tactic in medicinal chemistry.[11]

Modulation of Lipophilicity (LogP/LogD)

The THP ring is less lipophilic than its cyclohexane counterpart.[11] This reduction in lipophilicity can be highly beneficial, as excessive lipophilicity is often associated with poor solubility, promiscuous binding to off-targets, and increased metabolic turnover. By lowering the LogP/LogD, the incorporation of a THP ring can lead to improved aqueous solubility and a better overall ADME profile.[11]

The Oxygen Heteroatom: A Key Hydrogen Bond Acceptor

A key advantage of the THP ring over a cyclohexane is that the ring oxygen can act as a hydrogen bond acceptor.[11] This provides an additional point of interaction with the biological target, which can significantly enhance binding affinity and potency. This is an attribute that a purely hydrocarbon scaffold cannot offer.

Improving Metabolic Stability and Clearance

The introduction of the polar oxygen atom can also influence a molecule's metabolic fate. In some cases, replacing a metabolically labile cyclohexyl ring with a more stable THP ring can block a site of metabolism (e.g., hydroxylation by cytochrome P450 enzymes), thereby increasing the drug's half-life. The polarity change can also lead to improved clearance profiles.[11]

Case Study: The Cyclohexyl-to-THP Switch in JAK1 Inhibitors

A clear example of the benefits of this strategy was demonstrated by Merck in their optimization of Janus kinase 1 (JAK1) selective inhibitors.[11] They found that replacing a cyclohexyl group with a THP moiety in one of their lead compounds resulted in several improvements:

-

Increased Potency: The THP derivative showed tighter binding to the enzyme.[11]

-

Improved Ligand Efficiency: There was a 1.4-fold increase in lipophilic ligand efficiency (LLE).[11]

-

Enhanced Pharmacokinetics: While the change in polarity (logD) was subtle, it led to improved clearance in both rat and human models, as well as a significant decrease in unbound in vivo rat clearance.[11]

| Compound | Key Moiety | logD | Rat Clearance (unbound) |

| 18 | Cyclohexyl | 2.66 | High |

| 19 | Tetrahydropyran | 2.08 | Low |

| (Data adapted from PharmaBlock's "Tetrahydropyrans in Drug Discovery" whitepaper)[11] |

This case study exemplifies how a seemingly minor structural change—the cyclohexyl-to-THP switch—can yield substantial improvements in both potency and ADME properties.[11]

The Tetrahydropyran Moiety in Nature's Arsenal: A Survey of Natural Products

The THP ring is a structural motif that is abundantly present in a range of biologically important marine natural products.[1] These complex molecules, often possessing potent bioactivities, serve as both inspiration and challenging targets for synthetic chemists.

Marine Macrolides: A Hotbed of THP-Containing Bioactives

Many notable anticancer agents are marine macrolides that feature THP rings as integral parts of their complex architecture.[2][3]

-

Neopeltolide: A potent antiproliferative marine natural product with a 14-membered macrolactone that is embedded with a THP ring.[1]

-

Bryostatin and Eribulin: These are other prominent examples of anticancer marine macrolides that contain intriguing tetrahydropyran and furan motifs.[2][3]

The frequent occurrence of the THP moiety in these potent natural products underscores its importance as a stable, structurally significant building block in biosynthetic pathways.

Synthetic Strategies for the Construction and Elaboration of the THP Ring

The importance of the THP ring has driven the development of numerous and diverse synthetic methods for its construction. The choice of method often depends on the desired substitution pattern and stereochemistry.

Key Synthetic Methodologies

A variety of powerful reactions are employed to forge the THP ring:

-

Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde is a classic and effective method for creating substituted THPs.[1][15]

-

Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol onto an α,β-unsaturated carbonyl system is a useful method for THP synthesis.[1]

-

Hetero-Diels-Alder Cycloadditions: This [4+2] cycloaddition reaction can provide rapid access to dihydropyran precursors, which can then be reduced to the saturated THP ring.[16][17]

-

Ring-Closing Metathesis (RCM): RCM has become a common and powerful tool for the construction of THP rings in natural product synthesis.[17]

-

Metal-Mediated Cyclizations: Palladium-catalyzed reactions, among others, have proven to be a useful tool for constructing the THP rings in natural products.[17][18]

-

Cyclization onto Oxocarbenium Ions: The generation and subsequent intramolecular trapping of oxocarbenium ions is a versatile strategy for building substituted THP rings.[1][16]

Caption: Overview of key methodologies for the synthesis of the THP ring.

Experimental Protocol: A Representative Synthesis of a Substituted Tetrahydropyran via Prins Cyclization

This protocol describes a phosphomolybdic acid-catalyzed Prins cyclization to yield a cis-tetrahydropyran-4-ol derivative, a self-validating system where the stereochemical outcome is a direct consequence of the reaction mechanism under the specified conditions.

Objective: To synthesize cis-2,6-diphenyltetrahydropyran-4-ol from 1-phenyl-3-buten-1-ol and benzaldehyde.

Materials:

-

1-phenyl-3-buten-1-ol (1.0 mmol)

-

Benzaldehyde (1.2 mmol)

-

Phosphomolybdic acid (PMA, 0.1 mmol, 10 mol%)

-

Deionized Water (5 mL)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-3-buten-1-ol (1.0 mmol) and benzaldehyde (1.2 mmol).

-

Add deionized water (5 mL) to the flask.

-

Add phosphomolybdic acid (0.1 mmol) to the reaction mixture.

-

Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral (pH ~7).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cis-2,6-diphenyltetrahydropyran-4-ol.

Expected Outcome: The reaction is expected to provide the product in high yield with high cis-diastereoselectivity, as the reaction proceeds through a chair-like transition state where the substituents preferentially adopt equatorial positions.[19]

Case Studies in Drug Discovery

The theoretical advantages of the THP moiety are borne out in numerous successful drug discovery programs.

Gilteritinib (Xospata®): A Success Story of the Amino-THP Substituent

Gilteritinib (Xospata®), approved by the FDA in 2018 for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation, prominently features an amino-THP substituent.[11] This moiety is crucial for the drug's activity as an AXL receptor tyrosine kinase inhibitor, and it also contributes to its overall favorable pharmacokinetic profile.[11]

ATM Kinase Inhibitors: The Role of the THP-Amine Fragment

In the development of ataxia telangiectasia mutated (ATM) kinase inhibitors, AstraZeneca identified a lead compound that showed in vivo efficacy but had a high predicted human dose.[11] Through further optimization, which included the installation of a THP-amine fragment, they developed AZD0156. This new compound possessed a superior overall profile and successfully completed Phase I clinical trials.[11] The THP-amine motif was a key contributor to achieving the desired balance of potency, selectivity, and oral bioavailability.[11]

Conclusion and Future Perspectives

The tetrahydropyran moiety is far more than a simple cyclic ether; it is a powerful and versatile tool in the arsenal of the medicinal chemist. Its well-defined conformational preferences, its ability to act as a hydrogen bond acceptor, and its favorable impact on physicochemical properties make it a privileged scaffold for improving the ADME and potency profiles of drug candidates.[11] The THP ring's prevalence in a wide range of bioactive natural products highlights its evolutionary selection as a stable and effective structural unit.[1] As synthetic methodologies for the stereocontrolled construction of complex THP-containing molecules continue to advance, the strategic incorporation of this valuable heterocycle will undoubtedly continue to play a significant role in the discovery and development of the next generation of therapeutics.

References

-

Lee, H. Y. (2020). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 18(10), 489. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Retrieved from [Link]

-

Clarke, P. A., & Nag, S. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 12(21), 3357-3375. Available at: [Link]

-

ResearchGate. (n.d.). Examples of bioactive tetrahydropyrans. Retrieved from [Link]

-

ACS Publications. (2024, January 10). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive molecules containing a trans-fused tetrahydropyran bicyclic motif. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrahydropyran. PubChem. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Conformational Analysis CA12. Rings Containing Heteroatoms. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. Retrieved from [Link]

-

Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(9), 1181–1197. Available at: [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical Properties of Tetrahydropyran and Its Applications. Retrieved from [Link]

-

Freeman, F., & Do, K. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A, 105(13), 3246–3254. Available at: [Link]

-

National Research Council Canada. (n.d.). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. Retrieved from [Link]

-

The Journal of Chemical Physics. (2017). Dominant conformer of tetrahydropyran-2-methanol and its clusters in the gas phase explored by the use of VUV photoionization and vibrational spectroscopy. Retrieved from [Link]

Sources

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 7. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Tetrahydropyran | 142-68-7 [chemicalbook.com]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. Heterocyclics [employees.csbsju.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Tetrahydropyran synthesis [organic-chemistry.org]

The Tetrahydropyran Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, has emerged as a cornerstone scaffold in medicinal chemistry.[1] Far more than a simple cyclic ether, its unique stereoelectronic properties, conformational rigidity, and favorable influence on physicochemical parameters have established it as a privileged structure in the design of novel therapeutics.[2] This guide provides a comprehensive technical overview of the THP moiety's role in drug discovery, delving into the fundamental principles of its conformational behavior, key synthetic strategies for its construction, and its successful application as a bioisosteric replacement and pharmacophoric element. Through detailed protocols, mechanistic diagrams, and illustrative case studies of FDA-approved drugs, we will explore the causality behind its widespread adoption and its impact on advancing clinical candidates across diverse therapeutic areas.

The Strategic Value of the Tetrahydropyran Moiety

The prevalence of the THP motif in a vast array of biologically active natural products, from marine macrolides to potent antitumor agents, has long signaled its importance to synthetic and medicinal chemists.[3][1][4] This natural precedent has inspired the integration of the THP ring into synthetic molecules, leading to its presence in numerous FDA-approved drugs.[5]

The strategic advantages of incorporating a THP ring can be attributed to several key factors:

-

Improved Physicochemical Properties: As a bioisostere of commonly used carbocyclic rings like cyclohexane and benzene, the THP scaffold offers a powerful tool for modulating a molecule's properties.[2][6] The introduction of the ring oxygen atom typically reduces lipophilicity (LogD/LogP) and can increase aqueous solubility, which are critical for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][6][7]

-

Conformational Rigidity: The THP ring exists predominantly in a stable chair conformation, similar to cyclohexane.[8][9] This constrained geometry reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and potency.[2]

-

Hydrogen Bonding Capability: The endocyclic oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is absent in its carbocyclic counterparts.[2] This can lead to tighter drug-enzyme binding and enhanced selectivity.

-

Privileged Scaffold: The THP moiety is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets.[10][11][12][13] This versatility makes it a valuable starting point for library design and the exploration of new therapeutic targets.

Conformational Analysis and the Anomeric Effect: A Stereoelectronic Guiding Principle

A deep understanding of the THP ring's conformational preferences is paramount for rational drug design. Like cyclohexane, its lowest energy conformation is the chair form.[8] However, the presence of the ring heteroatom introduces a powerful stereoelectronic interaction known as the anomeric effect .

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to occupy the axial position, in defiance of steric hindrance.[14] This phenomenon, first observed in pyranose sugars, is a critical determinant of the three-dimensional shape of THP derivatives.[14]